molecular formula C17H15NO4S2 B2554679 ETHYL 5'-(FURAN-2-AMIDO)-5-METHYL-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 379236-65-4

ETHYL 5'-(FURAN-2-AMIDO)-5-METHYL-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B2554679
CAS No.: 379236-65-4
M. Wt: 361.43
InChI Key: TYOTUTMHUMCVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a bithienyl structure, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multi-step organic reactionsThe final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of ester and amide derivatives containing furan rings under mild conditions .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans and thiophenes, as well as reduced alcohol derivatives.

Mechanism of Action

The mechanism of action of ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites and blocking their activity . The furan and thiophene rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5’-(FURAN-2-AMIDO)-5-METHYL-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its combination of a furan ring, a bithienyl structure, and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-3-21-17(20)14-11(13-7-6-10(2)24-13)9-23-16(14)18-15(19)12-5-4-8-22-12/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOTUTMHUMCVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(S2)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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